molecular formula C24H22Cl2N4 B2756250 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 303984-85-2

4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No. B2756250
CAS RN: 303984-85-2
M. Wt: 437.37
InChI Key: HLPKXPCFCVDHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H22Cl2N4 and its molecular weight is 437.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound , while not directly identified in the available literature, belongs to a class of chemicals that have been the subject of extensive research due to their interesting chemical properties and potential applications in various fields. Notably, compounds with structural similarities have been synthesized and explored for their reactivity and potential applications. For instance, the synthesis of pyridine and fused pyridine derivatives through nucleophilic substitution reactions and their subsequent transformation into isoquinoline derivatives illustrates the chemical versatility and potential utility of such compounds in synthetic organic chemistry (Mishriky & Moustafa, 2013).

Molecular Docking and In Vitro Screening

Further research has demonstrated the value of pyridine derivatives in the development of novel pharmaceutical agents. For example, a study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives showcased their antimicrobial and antioxidant activities. This indicates the potential of such compounds in contributing to the discovery of new therapeutic agents (Flefel et al., 2018).

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been a significant area of interest. Research into 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, for instance, revealed their potential as antibacterial agents, further emphasizing the relevance of pyridine carbonitriles in medicinal chemistry and drug design (Rostamizadeh et al., 2013).

Nootropic Activity

Additionally, the potential for cognitive enhancement through nootropic agents has been explored with derivatives of pyrrolidine and piperazine, demonstrating the broad spectrum of biological activities that compounds within this chemical space may possess (Valenta et al., 1994).

Structural and Optical Properties

The synthesis and structural elucidation of pyridine derivatives have also contributed to the understanding of their optical and electronic properties. This research aids in the development of materials with potential applications in electronics and photonics, showcasing the interdisciplinary nature of the scientific inquiry into pyridine carbonitriles (Moustafa & Girgis, 2007).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N4/c1-16-3-5-17(6-4-16)23-14-20(19-8-7-18(25)13-22(19)26)21(15-27)24(28-23)30-11-9-29(2)10-12-30/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPKXPCFCVDHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.